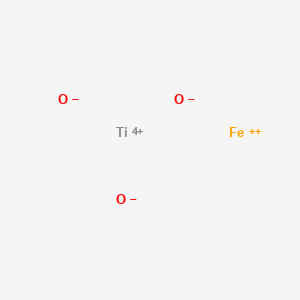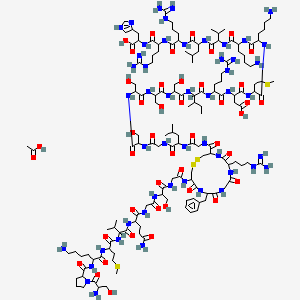
Iron titanium oxide
Overview
Description
Iron titanium oxide, commonly known as ilmenite, is a naturally occurring mineral with the chemical formula FeTiO₃. It is a significant source of titanium and is widely used in various industrial applications. Ilmenite is typically black or steel-gray in color and has a submetallic luster. It is the most important ore of titanium and is primarily used to produce titanium dioxide, which is utilized in paints, printing inks, fabrics, plastics, paper, sunscreen, food, and cosmetics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron titanium oxide can be synthesized through various methods, including the sol-gel method, hydrothermal synthesis, and chemical vapor deposition. The sol-gel method involves the transition of a system from a liquid “sol” into a solid “gel” phase. This method is advantageous due to its low processing temperature and the ability to produce homogeneous materials .
Industrial Production Methods: Industrial production of this compound typically involves the reduction of ilmenite ore. The ore is first concentrated and then subjected to high temperatures in a rotary kiln, where it reacts with carbon to produce metallic iron and titanium dioxide. The process may also involve the use of other reagents such as ammonium chloride to facilitate the separation of iron and titanium .
Chemical Reactions Analysis
Types of Reactions: Iron titanium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form iron(III) oxide and titanium dioxide.
Reduction: The reduction of this compound can produce metallic iron and titanium dioxide.
Major Products Formed:
Oxidation: Iron(III) oxide (Fe₂O₃) and titanium dioxide (TiO₂).
Reduction: Metallic iron (Fe) and titanium dioxide (TiO₂).
Substitution: Doped iron titanium oxides with enhanced properties.
Scientific Research Applications
Iron titanium oxide has a wide range of scientific research applications due to its unique properties:
Mechanism of Action
The mechanism of action of iron titanium oxide varies depending on its application:
Catalysis: In catalytic applications, this compound facilitates chemical reactions by providing active sites for reactants to interact.
Photocatalysis: The compound absorbs light energy and generates electron-hole pairs, which can then participate in redox reactions to degrade pollutants in water and air.
Comparison with Similar Compounds
Iron titanium oxide can be compared with other similar compounds such as:
Ilmenite (FeTiO₃): The primary source of this compound, known for its use in producing titanium dioxide.
Titanium dioxide (TiO₂): A widely used photocatalyst and pigment with applications in environmental purification and as a white pigment in paints.
Iron(III) oxide (Fe₂O₃): Known for its magnetic properties and use in various industrial applications.
Uniqueness: this compound is unique due to its combination of iron and titanium, which imparts both magnetic and catalytic properties. This makes it a versatile material for applications ranging from catalysis to environmental purification and medical treatments .
Properties
IUPAC Name |
iron(2+);oxygen(2-);titanium(4+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.3O.Ti/q+2;3*-2;+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHCHOCBAJSEKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-2].[O-2].[O-2].[Ti+4].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeO3Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801014197 | |
| Record name | Iron titanium oxide (FeTiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12789-64-9, 12022-71-8 | |
| Record name | Iron titanium oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iron titanium oxide (FeTiO3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801014197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron titanium oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.557 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[(3R)-piperidin-3-yl]pyridin-4-amine;dihydrochloride](/img/structure/B8235041.png)
![N-[(3R)-piperidin-3-yl]pyrimidin-2-amine;dihydrochloride](/img/structure/B8235046.png)
![N-[(3R)-piperidin-3-yl]pyrazin-2-amine;dihydrochloride](/img/structure/B8235051.png)

![N-[(3S)-piperidin-3-yl]pyridin-4-amine;dihydrochloride](/img/structure/B8235054.png)
![N-[(3S)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride](/img/structure/B8235062.png)
![1-(Oxan-4-yl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B8235069.png)
![N-[(3R)-piperidin-3-yl]pyrimidin-4-amine;dihydrochloride](/img/structure/B8235072.png)
![3-pyridin-3-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B8235079.png)
![3-pyridin-4-yl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine;dihydrochloride](/img/structure/B8235085.png)

![3-hydroxy-3,4,8,8a-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethenyl]-1-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-2-yl pyridine-3-carboxylate](/img/structure/B8235124.png)
